molecular formula C20H30N2O4 B12305111 3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate

3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate

Cat. No.: B12305111
M. Wt: 362.5 g/mol
InChI Key: VCOMLUJEOMXDIQ-UHFFFAOYSA-N
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Description

3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate (CAS: 2749435-22-9; synonyms: 4-AcO-DiPT, Ipracetin) is a synthetic tryptamine derivative characterized by:

  • Molecular formula: C₁₈H₂₆N₂O₂ · C₂H₄O₂ (MF) .
  • Molecular weight: 362.5 g/mol .
  • Structural features: A 1H-indole core substituted at the 3-position with a diisopropylaminoethyl group. An acetylated hydroxyl group at the 4-position (4-acetoxy). A monoacetate salt form, enhancing stability and solubility .

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

acetic acid;[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate

InChI

InChI=1S/C18H26N2O2.C2H4O2/c1-12(2)20(13(3)4)10-9-15-11-19-16-7-6-8-17(18(15)16)22-14(5)21;1-2(3)4/h6-8,11-13,19H,9-10H2,1-5H3;1H3,(H,3,4)

InChI Key

VCOMLUJEOMXDIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC(=O)C)C(C)C.CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key properties :

  • UV/Vis absorbance : λmax at 220 nm and 278 nm, typical of indole derivatives with electron-donating substituents .
  • Storage : Supplied in acetonitrile solution at -80°C for long-term stability (≥3 years) .
  • Regulatory status : Listed under controlled substance analogs in legislative documents (e.g., U.S. Controlled Substances Act) due to structural similarity to psychoactive tryptamines .

Comparison with Structural Analogs

The following table compares the target compound with structurally related tryptamine derivatives, focusing on substituents, physicochemical properties, and regulatory implications:

Compound Name Molecular Formula Molecular Weight Key Substituents UV λmax (nm) Storage/Conditions CAS Number References
4-AcO-DiPT (Target) C₁₈H₂₆N₂O₂ · C₂H₄O₂ 362.5 Diisopropylaminoethyl, 4-acetoxy, monoacetate 220, 278 -80°C (acetonitrile) 2749435-22-9
4-Hydroxy DiPT (hydrochloride) C₁₆H₂₄N₂O · HCl 296.8 Diisopropylaminoethyl, 4-hydroxy, hydrochloride salt 222, 267, 293 Not specified 63065-90-7
4-Acetoxy MiPT (hydrochloride) C₁₇H₂₄N₂O₂ · HCl 324.8 Methyl-isopropylaminoethyl, 4-acetoxy, hydrochloride salt Not reported Room temperature (solid) Not provided
O-Acetylpsilocin ([3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl] acetate) C₁₄H₁₈N₂O₂ 246.3 Dimethylaminoethyl, 4-acetoxy Not reported Not specified 92292-84-7
3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate C₁₆H₂₂N₂O₂ 274.4 Diethylaminoethyl, 4-acetoxy Not reported Not specified Not provided
3-(2-(Diisopropylamino)ethyl)-1H-indol-4-ol (Non-acetylated base) C₁₆H₂₄N₂O 260.4 Diisopropylaminoethyl, 4-hydroxy Not reported -80°C (controlled substance) 132328-45-1

Key Structural and Functional Differences

Aminoalkyl Side Chain Variations: Diisopropyl vs. Methyl-Isopropyl (MiPT): The methyl-isopropyl group in 4-Acetoxy MiPT reduces steric hindrance compared to diisopropyl, possibly altering receptor binding affinity .

4-Position Substituents :

  • Acetoxy vs. Hydroxy : Acetylation at the 4-position (4-AcO-DiPT) improves metabolic stability compared to the hydroxylated form (4-Hydroxy DiPT), which is more prone to phase II conjugation (e.g., glucuronidation) .

Salt Forms: Monoacetate vs. Hydrochloride: The monoacetate salt of 4-AcO-DiPT may offer better solubility in organic solvents (e.g., acetonitrile) compared to hydrochloride salts, which are typically water-soluble .

Pharmacological and Regulatory Implications

  • Psychoactivity : Analogues like O-Acetylpsilocin (a psilocin derivative) and 4-AcO-DiPT are hypothesized to act as 5-HT₂A receptor agonists, though potency varies with substituents .
  • Legal Status : The diisopropyl and methyl-isopropyl variants are explicitly listed in controlled substance legislation, while dimethyl analogs (e.g., O-Acetylpsilocin) may fall under broader analog laws .

Biological Activity

3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol, 4-acetate, monoacetate, also referred to as 4-Acetoxy-N,N-diisopropyltryptamine (CAS RN: 936015-60-0), is a synthetic compound belonging to the indole family. This compound exhibits various biological activities that have garnered attention in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and associated risks.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₆N₂O₂, with a molecular mass of 302.41 g/mol. The structure features an indole core substituted with a bis(1-methylethyl)amino group and an acetate moiety, which may influence its biological properties.

The biological activity of 3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol, 4-acetate is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Binding : This compound may act as an agonist or antagonist at serotonin receptors, similar to other indole derivatives. Its interactions with the serotonin receptor system are significant for its psychoactive effects.
  • Enzyme Inhibition : It has potential inhibitory effects on enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory conditions.
  • Cellular Pathways : The compound may modulate intracellular signaling pathways, impacting processes such as phospholipase C activity and calcium release.

Biological Activity and Therapeutic Applications

Research indicates that compounds related to indole derivatives exhibit diverse biological activities:

Case Study: Cardiotoxic Effects

A significant study focused on the cardiotoxicity of 4-AcO-DET and similar compounds revealed that both substances increased QT intervals in animal models and inhibited potassium channels in vitro . This finding underscores the importance of evaluating the safety profile of 3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol, 4-acetate due to its structural similarities.

Table: Comparison of Related Compounds

Compound NameCAS NumberCardiotoxicity RiskPsychoactive EffectsAnticancer Activity
3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol, 4-acetate936015-60-0UnknownYesPotential
4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)1135424-15-5HighYesInvestigated
3-[2-(ethyl(methyl)amino)ethyl]-1H-indol-4-ol (4-HO-MET)31706004HighYesInvestigated

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